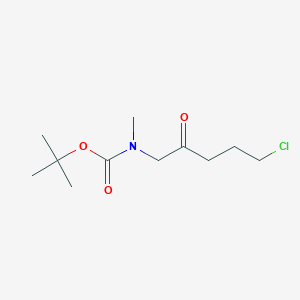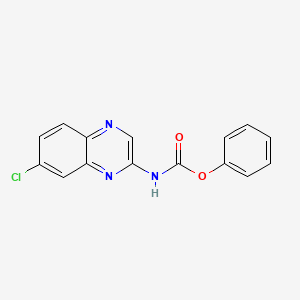
phenyl N-(7-chloroquinoxalin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-(7-chloroquinoxalin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a phenyl group, a 7-chloroquinoxaline moiety, and a carbamate linkage. Quinoxaline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(7-chloroquinoxalin-2-yl)carbamate can be achieved through various methods. One common approach involves the reaction of 7-chloroquinoxaline-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to yield the desired carbamates . This method is versatile and can be performed under mild conditions.
Industrial Production Methods
Industrial production of carbamates often involves large-scale synthesis using automated reactors. The process may include steps such as the preparation of intermediates, purification, and final product isolation. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl N-(7-chloroquinoxalin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
Wissenschaftliche Forschungsanwendungen
Phenyl N-(7-chloroquinoxalin-2-yl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of phenyl N-(7-chloroquinoxalin-2-yl)carbamate involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Diphenyl-7-sulfonamidoquinoxaline
- 2,3-Diphenyl-7-(N-phenyl)-sulfonamido quinoxaline
- 2,3-Diphenyl-7-(N-acetyl)-sulfonamido quinoxaline
Uniqueness
Phenyl N-(7-chloroquinoxalin-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the carbamate linkage enhances its reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C15H10ClN3O2 |
|---|---|
Molekulargewicht |
299.71 g/mol |
IUPAC-Name |
phenyl N-(7-chloroquinoxalin-2-yl)carbamate |
InChI |
InChI=1S/C15H10ClN3O2/c16-10-6-7-12-13(8-10)18-14(9-17-12)19-15(20)21-11-4-2-1-3-5-11/h1-9H,(H,18,19,20) |
InChI-Schlüssel |
SYMIGYOQCCEDNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CN=C3C=CC(=CC3=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


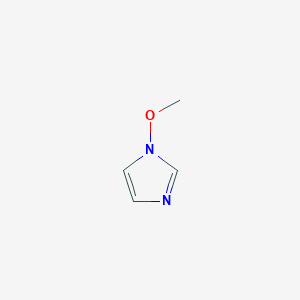
![5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole](/img/structure/B13888569.png)

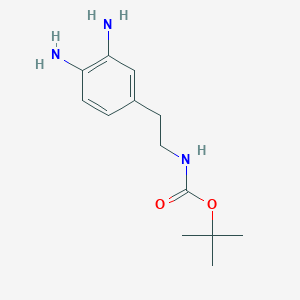

![tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)
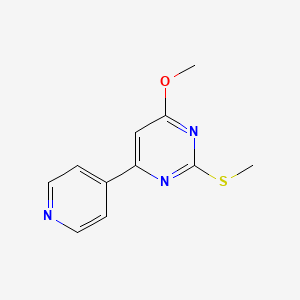

![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)
![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)


